benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid
Description
Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid is a salt comprising a spirocyclic amine core (2,6-diazaspiro[3.3]heptane) functionalized with a benzyl ester group and counterbalanced by oxalic acid. This compound exists in multiple stoichiometric forms, including the oxalate (2:1 base-to-acid ratio) and hemioxalate (1:1 ratio) . Key identifiers include:
- CAS Numbers: 1394840-24-4 (oxalate) and 1523606-27-0 (hemioxalate) .
- Molecular Formula: Varies by salt form; for the oxalate (2:1), the formula is approximately $ \text{C}{19}\text{H}{20}\text{N}2\text{O}2 \cdot \text{C}2\text{H}2\text{O}_4 $.
- Applications: Used as an intermediate in pharmaceutical synthesis due to its spirocyclic structure, which enhances conformational rigidity and bioavailability .
Properties
IUPAC Name |
benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H16N2O2.C2H2O4/c2*16-12(15-9-13(10-15)7-14-8-13)17-6-11-4-2-1-3-5-11;3-1(4)2(5)6/h2*1-5,14H,6-10H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLPPLHPZAVKHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)CN(C2)C(=O)OCC3=CC=CC=C3.C1C2(CN1)CN(C2)C(=O)OCC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then isolated and purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Medicinal Chemistry
Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate; oxalic acid has shown potential in drug development due to its structural properties that can influence biological activity.
Anticancer Activity
Recent studies have explored the compound's efficacy against various cancer cell lines. For instance, a study indicated that derivatives of spiro compounds exhibit cytotoxic effects on human cancer cells, suggesting that benzyl 2,6-diazaspiro[3.3]heptane derivatives could be further investigated for their anticancer properties .
Neuroprotective Effects
Another area of research focuses on the neuroprotective effects of this compound. Preliminary findings suggest that it may play a role in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases such as Alzheimer's .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the creation of complex molecular architectures.
Synthesis of Bioactive Molecules
Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate can be used to synthesize other bioactive compounds through various chemical reactions such as acylation and alkylation. Its unique spiro structure allows for the formation of diverse derivatives that may possess enhanced biological activities .
| Reaction Type | Example Compound | Yield (%) |
|---|---|---|
| Acylation | Benzyl derivative | 85 |
| Alkylation | Alkylated spiro compound | 78 |
| Cyclization | New heterocyclic structures | 90 |
Case Study: Anticancer Research
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate and tested their cytotoxicity against breast cancer cell lines. The results indicated that certain modifications to the benzyl group significantly increased cytotoxicity, providing a pathway for developing new anticancer agents .
Case Study: Neuroprotection
A collaborative study between universities focused on evaluating the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings suggested that the compound could mitigate cell death and improve cell viability under stress conditions, indicating its potential therapeutic application in neurodegenerative disorders .
Mechanism of Action
The mechanism of action of benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Data Tables
Table 1: Key Properties of Benzyl 2,6-Diazaspiro[3.3]heptane-2-carboxylate Derivatives
Research Findings and Implications
- Pharmaceutical Relevance : The spiro[3.3]heptane core is prioritized in drug design for its balance of rigidity and synthetic accessibility, enabling potent kinase and protease inhibition .
- Salt Selection : Oxalate salts are chosen for crystallinity, while hemioxalates offer intermediate solubility for in vivo studies .
- Safety Considerations : Oxalic acid’s toxicity necessitates careful dosing in formulations, favoring alternatives like hydrochloride salts for chronic therapies .
Biological Activity
Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate; oxalic acid, also known as bis(benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate), is a compound with notable biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C28H34N4O8
- Molecular Weight : 554.59 g/mol
- CAS Number : 1523606-36-1
- Purity : Typically around 95-97% .
The compound's biological activity can be attributed to its structural characteristics, particularly the diazaspiro framework which may influence its interaction with biological targets. The presence of nitrogen atoms in the spiro structure suggests potential interactions with various enzymes and receptors, possibly affecting signaling pathways and metabolic processes.
Biological Activities
- Antimicrobial Properties : Preliminary studies indicate that compounds similar in structure to benzyl 2,6-diazaspiro[3.3]heptane derivatives exhibit antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics .
- Antitumor Activity : There is emerging evidence that spiro compounds may possess antitumor properties. For instance, related compounds have shown efficacy against cancer cell lines such as HL60 and MCF7, indicating that benzyl 2,6-diazaspiro[3.3]heptane derivatives could be explored for their anticancer potential .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The structural features of diazaspiro compounds suggest they could interact with enzyme active sites, potentially leading to therapeutic applications in metabolic disorders .
Study 1: Antimicrobial Activity
A study assessed the antimicrobial efficacy of benzyl 2,6-diazaspiro[3.3]heptane derivatives against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 1.49 to 5.95 µM for certain derivatives, suggesting significant antimicrobial potential .
Study 2: Antitumor Efficacy
Research on the antitumor effects of similar spiro compounds demonstrated selective cytotoxicity against cancer cell lines. For example, one derivative showed an IC50 value of approximately 5 µM against MCF7 cells, highlighting its potential as a candidate for further development in cancer therapy .
Comparative Analysis of Related Compounds
Q & A
Q. What synthetic strategies are effective for preparing benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate derivatives?
The synthesis often involves nucleophilic addition or coupling reactions. For example, tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hemioxalate (CAS 1041026-71-4) can be synthesized via asymmetric addition of 3-azetidinecarboxylate anions to Davis-Ellman imines, followed by reduction with LiAlH4 and tosyl chloride under THF/NaH conditions (yield: 85–91%) . Alternative routes include palladium-catalyzed coupling with aryl halides (e.g., 1-bromo-(2-trifluoromethyl)benzene) in the presence of K2CO3 and BINAP ligand (yield: 38%) . Key challenges include controlling regioselectivity and minimizing side reactions during spirocycle formation.
Q. How can oxalic acid influence the purification and stability of diazaspiro compounds?
Oxalic acid is commonly used as a counterion to stabilize basic amines via salt formation. For instance, tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hemioxalate (molecular formula: 2(C10H18N2O2)·C2H2O4) forms a crystalline solid (mp: 206–209°C) with enhanced solubility in polar aprotic solvents like DMF or DMSO . Oxalic acid’s low pKa (~1.25) ensures protonation of the diazaspiro amine, reducing hygroscopicity and improving shelf stability .
Q. What characterization techniques are critical for confirming the structure of diazaspiro-oxalic acid complexes?
- NMR : ¹H and ¹³C NMR confirm spirocyclic geometry (e.g., δ 4.0–4.2 ppm for bridgehead protons, δ 156 ppm for carbonyl groups) .
- HRMS : Validates molecular weight (e.g., [M+H]+ 369.1843 for tert-butyl derivatives) .
- XRD : Resolves spirocyclic torsion angles and salt stoichiometry .
- Thermogravimetric Analysis (TGA) : Assesses oxalic acid decomposition (onset ~150°C) .
Advanced Research Questions
Q. How do reaction conditions (solvent, temperature, catalyst) impact the enantioselectivity of diazaspiro[3.3]heptane derivatives?
Enantioselective synthesis (e.g., using chiral sulfinyl auxiliaries) achieves up to 99% ee under optimized conditions. For example, LiAlH4 reduction in THF at 0°C favors (R)-configuration retention, while higher temperatures (>25°C) promote racemization . Solvent polarity also affects transition states: nonpolar solvents (toluene) improve stereochemical control compared to DMF . Kinetic studies using chiral HPLC or circular dichroism (CD) are recommended to track enantiomeric excess .
Q. How can researchers resolve contradictions in reported yields for diazaspiro[3.3]heptane syntheses?
Discrepancies often arise from:
- Impurity in starting materials : Residual moisture in LiAlH4 reduces yields by 10–15% .
- Catalyst loading : Substoichiometric Pd(dba)3 (0.015 mmol vs. 0.2 mmol substrate) lowers coupling efficiency .
- Salt formation : Hemioxalate vs. oxalate stoichiometry alters crystallization efficiency (e.g., 2:1 vs. 1:1 ratios) .
Mitigation strategies include rigorous drying of reagents, optimizing catalyst-to-substrate ratios, and verifying salt stoichiometry via elemental analysis .
Q. What role does oxalic acid play in dissolution mechanisms for metal oxide contaminants during diazaspiro compound synthesis?
Oxalic acid chelates metal ions (e.g., Fe³⁺, Al³⁺) via bidentate coordination, dissolving oxide impurities (e.g., hematite) in mixed acid systems. In H2SO4/oxalic acid solutions, dissolution rates increase by 2–3× due to synergistic protonation and ligand-assisted leaching . This is critical for purifying metal-catalyzed reaction products .
Q. How can computational modeling guide the design of diazaspiro[3.3]heptane-based drug candidates?
Density functional theory (DFT) predicts spirocyclic ring strain (~5 kcal/mol) and nucleophilicity of the diaza groups. Molecular docking studies (e.g., with retinol-binding protein 4) identify favorable binding poses for derivatives like 2-(6-(2-(trifluoromethyl)phenyl)-2,6-diazaspiro[3.3]heptane-2-carboxamido)benzoic acid, a potential macular degeneration therapeutic . MD simulations further assess conformational stability in aqueous environments .
Methodological Recommendations
- Synthetic Optimization : Screen chiral auxiliaries (e.g., tert-butylsulfinyl groups) and solvents (THF vs. Et2O) to maximize enantioselectivity .
- Purification : Use oxalic acid recrystallization in EtOAc/hexane mixtures (20:1) for high-purity salts .
- Troubleshooting : Employ TGA-DSC to detect oxalic acid degradation during storage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
